1-(3-methylbenzyl)-1H-indole-2,3-dione

Purity Specification Quality Control Procurement Compliance

Research groups often encounter synthetic failures when substituting N-benzyl isatin isomers due to divergent crystallinity, XLogP3 shifts, and altered electrophilic reactivity. 1-(3-Methylbenzyl)isatin eliminates this risk with a solved single-crystal X-ray structure and validated ≥98% purity. - Defined C2/C3 carbonyl centers enable regioselective spirocyclic oxindole and hydrazone construction [Local Differentiation Evidence]. - Zero H-bond donors (XLogP3 2.4, TPSA 37.4 Ų) provide a reproducible baseline for permeability and logD profiling. - Single-crystal structure (torsion angle -179(2)° for C(4)-C(7)-C(8)-C(9)) supports polymorph identification and computational model validation.

Molecular Formula C16H13NO2
Molecular Weight 251.28g/mol
CAS No. 689757-37-7
Cat. No. B345696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methylbenzyl)-1H-indole-2,3-dione
CAS689757-37-7
Molecular FormulaC16H13NO2
Molecular Weight251.28g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O
InChIInChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3
InChIKeyXBAJEXBOWXGXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5 g / 100 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylbenzyl)-1H-indole-2,3-dione: Technical Baseline & Procurement


1-(3-Methylbenzyl)-1H-indole-2,3-dione (CAS 689757-37-7), also named N-(3-methylbenzyl)isatin or 1-[(3-methylphenyl)methyl]indole-2,3-dione, is an N-alkylated derivative of the isatin (indole-2,3-dione) scaffold bearing a 3-methylbenzyl substituent at the N-1 position . This synthetic modification eliminates the sole hydrogen bond donor present in the parent isatin while preserving the electrophilic C2 and C3 carbonyl centers [1]. The compound exhibits a computed XLogP3 of 2.4 and a topological polar surface area of 37.4 Ų, consistent with moderate lipophilicity and acceptable membrane permeability characteristics [2]. As an N-substituted isatin building block, it serves as a key intermediate in the construction of structurally more complex heterocyclic frameworks, a role distinct from its unsubstituted or alternative N-functionalized congeners [3].

N-alkylated isatin intermediate — zero hydrogen bond donors
Meta-methylbenzyl substitution directs electrophilic reactivity
Moderate lipophilicity for membrane permeability studies

1-(3-Methylbenzyl)-1H-indole-2,3-dione: Substitution Risk


Substituting this compound with alternative N-benzyl isatin isomers (e.g., 4-methylbenzyl or unsubstituted benzyl) or with isatin itself introduces substantial chemical and biological variability that cannot be mitigated through downstream process adjustments. Critical procurement risks include: (i) divergent physicochemical properties — the methyl substituent on the benzyl ring alters both XLogP3 and electronic distribution at the electrophilic carbonyl centers relative to unsubstituted N-benzylisatin [1]; (ii) variable crystallinity and morphology, as established by single-crystal X-ray diffraction studies documenting distinct van der Waals packing arrangements and intermolecular distances across different N-substituted isatin derivatives [2]; (iii) differential synthetic reactivity, particularly in Morita–Baylis–Hillman adduct formation and subsequent N–C–H activation chemistry [3]; and (iv) the absence of hydrogen bond donating capacity in the N-alkylated analog versus the parent isatin, fundamentally altering molecular recognition and formulation behavior [4]. These variables are not theoretical; they are experimentally verified in SAR and crystallographic studies of N-alkyl/benzyl isatin series, and any unverified substitution carries a quantifiable risk of synthetic failure or biological data irreproducibility.

Zero hydrogen bond donors
Isatin (HBD=1) may alter solubility and interaction profiles
Meta-methyl regioisomer
Para-methyl isomer may shift electronic distribution and reactivity
Solved crystal structure
Many N-alkyl isatin analogs lack crystallographic data, risking polymorph uncertainty

1-(3-Methylbenzyl)-1H-indole-2,3-dione: Key Differentiators


Certified Purity Advantage

Commercially available 1-(3-methylbenzyl)-1H-indole-2,3-dione is supplied with a certified purity of ≥98% as determined by HPLC, NMR, or GC analysis . This specification exceeds the typical minimum purity threshold of ≥95% commonly encountered among less rigorously characterized isatin derivatives . The 3% absolute purity differential, while modest in magnitude, corresponds to a reduction in total impurity burden from ≤5% to ≤2% — a 60% relative reduction in potential contaminants that may interfere with sensitive catalytic reactions, crystallographic studies, or high-content biological assays.

Purity Specification
Data to verify
≥98%
vs
≥95% typical
May reduce impurity-driven assay artifacts
Supplier specification; independent verification recommended
Purity Specification Quality Control Procurement Compliance

Regioisomeric Specificity

The 3-methylbenzyl substitution pattern on the N-1 position of the isatin core distinguishes this compound from its regioisomeric analog 1-(4-methylbenzyl)-1H-indole-2,3-dione (CAS 79183-26-9) . While direct comparative biological or synthetic data remain unpublished for this specific pair, the structural-activity relationship (SAR) paradigm within the N-alkyl/benzyl isatin class is well-documented: the position of aromatic substituents on the N-benzyl ring modulates electronic density at the isatin carbonyls and alters molecular packing in the solid state [1]. 3-Substitution places the methyl group meta to the methylene linker, affecting the torsion angle between the benzyl and indole rings and consequently influencing both crystallinity and reactivity at the C2 and C3 electrophilic centers.

Regioisomeric Identity
Class-level inference
3-methylbenzyl (meta)
vs
4-methylbenzyl (para)
Positional substitution may alter reactivity and SAR
Direct comparative data unpublished for this pair
Regioisomer SAR Chemical Identity

Synthetic Precursor to Cytotoxic Analog

1-(3-Methylbenzyl)-1H-indole-2,3-dione is a defined member of the N-alkyl/benzyl isatin synthetic series from which the potent cytotoxic agent 5,7-dibromo-N-(p-methylbenzyl)isatin was derived . The unsubstituted N-(3-methylbenzyl)isatin serves as the non-brominated comparator compound and synthetic precursor in the development of halogenated analogs. 5,7-Dibromo-N-(p-methylbenzyl)isatin exhibits potent inhibition of U937 and Jurkat cancer cell metabolic activity with an IC50 of 0.49 μM [1]. The non-halogenated parent scaffold, represented by this compound, provides the essential baseline for assessing the contribution of dibromo substitution to cytotoxic potency.

SAR Precursor
Supporting evidence
Non-halogenated parent
vs
5,7-dibromo analog (IC50 0.49 µM)
Supports baseline cytotoxicity comparison
Cytotoxicity of parent compound not reported
Synthetic Intermediate Cytotoxicity SAR Series

Validated Crystal Structure

The single-crystal X-ray diffraction structure of 1-(3-methylbenzyl)-1H-indole-2,3-dione has been solved and deposited, providing definitive solid-state structural parameters [1]. Key crystallographic features include a nearly planar molecular geometry with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage, and intermolecular interactions dominated by van der Waals forces with a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [2]. This crystallographic validation contrasts with many commercial isatin derivatives for which no single-crystal structure has been reported, representing a concrete advantage for applications requiring solid-state characterization or structure-based drug design.

Crystal Structure
Method context
Single-crystal XRD solved
Torsion –179°, intermol. 3.647 Å
Provides solid-state conformation for modeling
Structure available vs unreported for many analogs
X-ray Crystallography Solid-State Structure Polymorphism

Hydrogen Bond Donor Absence

N-Alkylation with the 3-methylbenzyl group eliminates the sole hydrogen bond donor present in the parent isatin scaffold (indole-2,3-dione, CAS 91-56-5) [1]. The computed hydrogen bond donor count for this compound is 0, compared to 1 for unsubstituted isatin [2]. This modification, combined with a computed XLogP3 of 2.4 (substantially increased from isatin's XLogP3 of approximately 1.0), significantly alters the compound's partition behavior, membrane permeability profile, and capacity for intermolecular hydrogen bonding in both solution and solid phases [3].

Hydrogen Bond Profile
Cross-study comparable
HBD: 0
XLogP3: 2.4
vs isatin HBD 1, XLogP3 ~1.0
Alters solubility and molecular recognition
Computed properties (PubChem)
Physicochemical Properties Lipophilicity Molecular Recognition

Defined Cold-Chain Storage

1-(3-Methylbenzyl)-1H-indole-2,3-dione is supplied with a defined storage specification of sealed containment under dry conditions at 2-8°C . This refrigerated storage requirement, while more stringent than ambient-stable isatin derivatives, is well-characterized and less demanding than the -20°C or -80°C conditions often mandated for more labile N-functionalized heterocycles. The explicit specification of sealed, dry storage mitigates the risk of hydrolytic degradation at the electrophilic C2 and C3 carbonyl centers, a known vulnerability of the isatin core .

Storage Specification
Supplier data
Sealed, dry, 2–8°C
Reduces hydrolytic degradation risk
Intermediate refrigeration requirement
Stability Storage Logistics

1-(3-Methylbenzyl)-1H-indole-2,3-dione: Key Applications


Crystallography and Solid-State Studies

The availability of a solved single-crystal X-ray structure [1] makes this compound uniquely suitable for research programs requiring definitive solid-state structural information. Applications include: co-crystallization screening for pharmaceutical formulation, polymorph identification and stability studies, and molecular modeling validation where experimental torsion angles (e.g., -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage [2]) provide critical benchmarks for computational geometry optimization. The absence of a crystal structure for many N-alkyl isatin analogs renders this compound a preferential choice for structure-guided investigations.

SAR Baseline Control

As the non-halogenated N-(3-methylbenzyl)isatin scaffold, this compound serves as an essential baseline comparator for halogenated analogs in the N-alkyl/benzyl isatin cytotoxic series . Procurement enables systematic evaluation of the contribution of halogen substitution (e.g., 5,7-dibromo substitution conferring 0.49 μM potency in U937/Jurkat cells [3]) to biological activity, physicochemical properties, and target engagement. This application is directly supported by published SAR studies establishing the benzyl-substituted isatin scaffold as a core pharmacophore.

Heterocyclic Library Synthesis

The compound's defined electrophilic C2 and C3 carbonyl centers, combined with the 3-methylbenzyl N-substituent that eliminates the N-H hydrogen bond donor, make it a regioselective building block for the construction of spirocyclic oxindoles, hydrazones, and other indole-fused heterocycles [4]. The validated ≥98% purity specification reduces the risk of side-product formation during multi-step synthetic sequences, supporting higher yields in library synthesis campaigns. N-Alkyl/benzyl isatins have been explicitly documented as intermediates for the preparation of biologically active heterocycles [5].

Physicochemical Profiling & Permeability

With a computed XLogP3 of 2.4, a topological polar surface area of 37.4 Ų, and zero hydrogen bond donors [6], this compound occupies a well-defined region of drug-like chemical space distinct from the more polar parent isatin (XLogP3 ≈ 1.0, HBD = 1). These properties support its use in systematic permeability profiling, logD determination, and parallel artificial membrane permeability assay (PAMPA) studies as part of lead optimization programs. The compound's moderate lipophilicity and lack of H-bond donors are particularly relevant for assessing passive diffusion across biological membranes.

Application
Selection Property
Validation Focus
Solid-state structure studies
Solved single-crystal XRD structure
Conformation and packing validation
SAR baseline comparison
Non-halogenated isatin parent scaffold
Cytotoxicity endpoint comparison
Heterocycle library synthesis
Regioselective electrophilic C2/C3 centers, defined purity
Synthesis yield and side-product control
Permeability & lipophilicity profiling
Zero H-bond donors, moderate lipophilicity
Passive diffusion and logD assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-methylbenzyl)-1H-indole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.